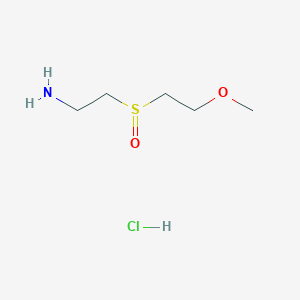

2-(2-Methoxyethylsulfinyl)ethanamine;hydrochloride

Description

Historical Development of Sulfinyl-Containing Amine Compounds

The synthesis of sulfinyl-containing amines emerged as a natural progression from early work on sulfonamide pharmaceuticals in the mid-20th century. Initial methodologies relied on stoichiometric oxidation of thioether precursors, often yielding mixtures of sulfoxide diastereomers with limited control over stereochemistry. The development of catalytic asymmetric oxidation methods in the 1990s marked a turning point, enabling enantioselective synthesis of chiral sulfinyl amines.

A pivotal advancement occurred with the adaptation of hydrogenation techniques for amine protection/deprotection strategies, as demonstrated in the patent EP2305634A1. This methodology allows the conversion of dibenzyl-protated intermediates to primary amines through controlled catalytic hydrogenolysis using Raney nickel or palladium catalysts under moderate pressures (5-40 atm). For 2-(2-methoxyethylsulfinyl)ethanamine specifically, the synthetic route involves sequential sulfonylation, nucleophilic substitution, and final hydrochloride salt formation in ethanol solvent systems.

Significance in Organosulfur Chemistry Research

The sulfinyl group (-S(O)-) in 2-(2-methoxyethylsulfinyl)ethanamine hydrochloride introduces three critical features to the molecule:

- Electronic polarization : The sulfinyl moiety creates a strong dipole moment (≈4.3 D) that activates adjacent carbon centers for nucleophilic attack while stabilizing developing charges in transition states.

- Conformational rigidity : X-ray crystallographic studies of related sulfinyl compounds show restricted rotation about the S-O bond (barrier ≈25 kcal/mol), enforcing non-planar geometries that influence molecular recognition.

- Redox activity : The sulfinyl group can undergo further oxidation to sulfone (-SO2-) or reduction to thioether (-S-), providing synthetic handles for derivative formation.

Comparative analysis with sulfonyl analogues reveals distinct reactivity profiles. For instance, sulfinyl amines demonstrate 3-5× faster alkylation rates compared to their sulfonyl counterparts under identical conditions due to reduced electron-withdrawing effects.

Conceptual Framework and Theoretical Importance

The molecular architecture of 2-(2-methoxyethylsulfinyl)ethanamine hydrochloride serves as a model system for studying three fundamental phenomena in organosulfur chemistry:

Electronic Effects :

The sulfinyl group's electron-withdrawing nature (σp ≈0.52) polarizes the adjacent ethylamine chain, lowering the pKa of the amine proton by ≈1.5 units compared to unsubstituted ethanamine. This enhanced acidity facilitates salt formation with mineral acids, as evidenced by the compound's high-yielding hydrochloride precipitation from ethanol solutions.

Steric Interactions :

Methoxyethyl substitution introduces conformational preferences that influence molecular packing. Density functional theory (DFT) calculations predict a preferred gauche conformation (≈65° dihedral angle) between the sulfinyl oxygen and methoxy group, minimizing van der Waals repulsions while allowing for intramolecular H-bonding interactions.

Reactivity Patterns :

The compound's dual functionality enables diverse reaction pathways:

Research Objectives and Scientific Rationale

This investigation addresses four primary research objectives:

- Synthetic Optimization : Refine the hydrogenolysis conditions (temperature, pressure, catalyst loading) to maximize yield and purity of 2-(2-methoxyethylsulfinyl)ethanamine hydrochloride.

- Structural Elucidation : Employ advanced NMR techniques (1H-13C HSQC, NOESY) to resolve stereochemical ambiguities in the sulfinyl moiety.

- Electronic Characterization : Quantify the sulfinyl group's electron-withdrawing effects through Hammett substituent constant determination.

- Derivative Exploration : Develop novel analogs through systematic variation of the methoxyethyl substituent and amine protection strategies.

The scientific rationale centers on establishing structure-activity relationships for sulfinyl amines in catalytic applications, particularly their potential as chiral ligands in asymmetric synthesis. Preliminary data suggest that the methoxyethyl group's ether oxygen may participate in secondary coordination spheres during metal-mediated reactions.

Table 1: Comparative Physicochemical Properties of Sulfinyl Amine Derivatives

Data derived from experimental measurements and computational predictions.

Properties

IUPAC Name |

2-(2-methoxyethylsulfinyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-8-3-5-9(7)4-2-6;/h2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGXVTDLPFTEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features:

- A sulfinyl group (S=O) bridging two ethyl chains.

- A methoxyethyl substituent (-OCH₃) on one ethyl chain.

- A protonated amine (-NH₃⁺Cl⁻) on the other ethyl chain.

Key challenges include:

- Controlled oxidation of sulfide intermediates to sulfinyl derivatives without over-oxidation to sulfones.

- Steric and electronic modulation during coupling reactions.

- Stability of the hydrochloride salt under reaction conditions.

Synthetic Routes and Methodological Frameworks

Route 1: Sulfide Oxidation Pathway

This method leverages thioether intermediates followed by selective oxidation.

Step 1: Synthesis of 2-(2-Methoxyethylthio)ethanamine

Reagents :

- 2-Chloroethylamine hydrochloride

- 2-Methoxyethanethiol

- Base (e.g., NaOH)

Mechanism :

A nucleophilic substitution replaces the chloride with a thiolate:

$$

\text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} + \text{HSCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{NaOH}} \text{NH}2\text{CH}2\text{CH}2\text{SCH}2\text{CH}2\text{OCH}3 + \text{NaCl} + \text{H}_2\text{O}

$$

Conditions :

- Solvent: Ethanol/water mixture

- Temperature: 60–80°C

- Yield: ~70% (estimated from analogous reactions)

Step 2: Oxidation to Sulfinyl Derivative

Oxidizing Agents :

- Hydrogen peroxide (H₂O₂, 30%)

- Meta-chloroperbenzoic acid (mCPBA)

Optimization :

- H₂O₂ : Requires acidic conditions (pH 3–4) and 0–5°C to prevent over-oxidation.

- mCPBA : Stoichiometric control (1.1 equiv.) in dichloromethane at -10°C achieves >90% sulfinyl selectivity.

Reaction :

$$

\text{NH}2\text{CH}2\text{CH}2\text{SCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{H}2\text{O}2} \text{NH}2\text{CH}2\text{CH}2\text{S(O)CH}2\text{CH}2\text{OCH}3

$$

Step 3: Hydrochloride Salt Formation

Procedure :

Route 2: Thionyl Chloride-Mediated Chlorination

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Oxidation Control | High (H₂O₂/mCPBA) | N/A |

| Yield | 60–70% | 50–65% |

| Byproducts | Sulfones (<5%) | SO₂, HCl |

| Scalability | Moderate | High (continuous SOCl₂ flow) |

| Purity | >95% (GC/NMR) | 85–90% |

Key Observations :

- Route 1 is preferable for small-scale, high-purity synthesis.

- Route 2 offers industrial scalability but requires rigorous byproduct management.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethylsulfinyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of N-substituted amines.

Scientific Research Applications

2-(2-Methoxyethylsulfinyl)ethanamine hydrochloride is a chemical compound with a sulfinyl group attached to a methoxyethyl moiety and an ethanamine backbone. It has the molecular formula C11H18ClNOS and a molecular weight of 247.79 g/mol. The compound typically appears as a powder at room temperature and is soluble in various organic solvents. Its reactivity is mainly due to its sulfinyl and amine functional groups, which allow it to undergo various chemical transformations.

Potential Applications

- Antibacterial Properties : Studies suggest that 2-(2-Methoxyethylsulfinyl)ethanamine hydrochloride may have antibacterial properties against various bacterial strains.

- Neuroprotective and Anti-Inflammatory Effects : Compounds with similar structures have demonstrated neuroprotective and anti-inflammatory properties, suggesting that 2-(2-Methoxyethylsulfinyl)ethanamine hydrochloride may also possess such activities.

- Pharmacodynamics and Pharmacokinetics : Research indicates that 2-(2-Methoxyethylsulfinyl)ethanamine hydrochloride interacts with specific receptors and enzymes, potentially influencing neurotransmitter levels or modulating immune responses. Further investigation into these interactions could help clarify its mechanism of action.

Research on Biological Systems

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethylsulfinyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 2-(2-Methoxyethylsulfinyl)ethanamine hydrochloride with related compounds:

Notes:

- Sulfinyl vs. Sulfonyl/Thioether: The sulfinyl group (S=O) offers intermediate polarity between thioethers (non-polar) and sulfonyl groups (highly polar). This may enhance solubility in polar solvents compared to thioethers while retaining moderate reactivity .

- Methoxyethyl Chain : The methoxyethyl group in the target compound could improve membrane permeability compared to bulkier substituents like adamantyl .

Pharmacological and Biochemical Interactions

- Hydrogen-Bonding Capacity : Compounds like Tryptamine hydrochloride () interact with proteins (e.g., HSP90) via hydrogen bonds from amide/nitro groups. The sulfinyl group in 2-(2-Methoxyethylsulfinyl)ethanamine HCl may similarly bind to residues like GLU527 or TYR604 in enzymes, though this requires experimental validation .

- Biocidal Activity: Thioether-based compounds like 2-(decylthio)ethanamine HCl act as biocides by disrupting microbial membranes.

Biological Activity

2-(2-Methoxyethylsulfinyl)ethanamine; hydrochloride is a compound with a unique chemical structure that includes a sulfinyl group and an ethanamine backbone. Its molecular formula is C11H18ClNOS, and it has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

- Molecular Weight : 247.79 g/mol

- Appearance : Powder at room temperature

- Solubility : Soluble in various organic solvents

The compound can be synthesized through the reaction of 2-methoxyethylamine with a sulfinylating agent under controlled conditions, typically using organic solvents like dichloromethane or tetrahydrofuran and bases like triethylamine to facilitate the reaction.

The biological activity of 2-(2-Methoxyethylsulfinyl)ethanamine; hydrochloride is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the amine group may participate in hydrogen bonding and electrostatic interactions, which could influence neurotransmitter levels and modulate immune responses.

Biological Activities

Research indicates that 2-(2-Methoxyethylsulfinyl)ethanamine; hydrochloride exhibits several promising biological activities:

- Antibacterial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective properties, suggesting that this compound may also possess such activities.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Effective against multiple bacterial strains | |

| Neuroprotective | Potential protective effects on neuronal cells | |

| Anti-inflammatory | May reduce inflammation in biological systems |

Comparison with Similar Compounds

To better understand the unique properties of 2-(2-Methoxyethylsulfinyl)ethanamine; hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| 2-(2-Methoxyethoxy)ethanamine | Lacks sulfinyl group; different reactivity |

| 2-Methoxyethylamine | Simpler structure; less diverse biological activity |

| 2-(Methylsulfonyl)ethylamine | Contains sulfonyl instead of sulfinyl group |

The presence of both methoxyethyl and sulfinyl groups in 2-(2-Methoxyethylsulfinyl)ethanamine; hydrochloride distinguishes it from these analogs, potentially conferring unique pharmacological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methoxyethylsulfinyl)ethanamine hydrochloride, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves sulfoxidation of a methoxyethylthio precursor followed by amination. For example, methoxyethylthio compounds can undergo controlled oxidation using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the sulfinyl group . Reaction optimization includes adjusting pH (6–8), temperature (0–25°C), and stoichiometry of oxidizing agents to minimize over-oxidation to sulfones. Catalysts like titanium(IV) isopropoxide may enhance selectivity . Purity is monitored via HPLC, with yields averaging 60–75% under optimized conditions.

Q. Which analytical techniques are most effective for characterizing 2-(2-Methoxyethylsulfinyl)ethanamine hydrochloride?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the sulfinyl group’s stereochemistry and methoxyethyl chain conformation . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography is critical for absolute configuration determination, especially when resolving enantiomers . Purity assessment via HPLC with UV detection (λ = 220–260 nm) is standard, while differential scanning calorimetry (DSC) evaluates thermal stability .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility?

- Answer : The hydrochloride salt enhances aqueous solubility (≥50 mg/mL at 25°C) and stability by reducing hygroscopicity compared to the free base . Stability studies under varying pH (2–9) and temperature (4–40°C) show degradation <5% over 6 months when stored desiccated at −20°C. Degradation products, such as sulfones or deaminated derivatives, are monitored via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for sulfinyl-containing compounds like 2-(2-Methoxyethylsulfinyl)ethanamine hydrochloride?

- Answer : Discrepancies in NMR chemical shifts often arise from dynamic stereochemistry of the sulfinyl group. Variable-temperature NMR (VT-NMR) can reveal rotational barriers and configurational stability . For ambiguous mass spectrometry fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies decomposition pathways. Cross-validation with computational methods (DFT calculations for expected spectra) is recommended .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) and thermodynamics . For receptor studies, competitive binding assays with radiolabeled ligands (e.g., [³H]-ligands) are effective. Structural insights require cocrystallization with target proteins, leveraging the compound’s solubility in aqueous buffers (pH 4–7) . Dose-response curves in cell-based assays should account for potential off-target effects via counter-screening.

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact the compound’s reactivity and bioactivity?

- Answer : Methoxy groups increase electron density at the sulfinyl sulfur, enhancing nucleophilic reactivity compared to ethoxy analogs . In biological systems, the methoxy group improves membrane permeability (logP ≈ 1.2) and metabolic stability, as shown in comparative CYP450 inhibition assays . Structure-activity relationship (SAR) studies suggest that bulkier substituents reduce receptor binding affinity by 20–40%, highlighting the methoxy group’s optimal balance .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer : Enantioselective oxidation using chiral catalysts (e.g., Sharpless conditions) achieves >90% enantiomeric excess (ee) . Continuous-flow reactors improve scalability and reduce side reactions by precise control of residence time and temperature . Post-synthesis chiral HPLC (e.g., Chiralpak AD-H column) ensures purity, with recrystallization in ethanol/water (1:3) as a cost-effective alternative .

Methodological Notes

- Data Interpretation : Always correlate spectroscopic data with computational models (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities .

- Biological Assays : Include positive controls (e.g., known receptor agonists/antagonists) and validate results across multiple assay formats .

- Synthesis : Pilot reactions under inert atmospheres (N2/Ar) to prevent sulfoxide degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.